molecular formula C37H45ClN8O4 B607436 Fenebrutinib HCl CAS No. 2128304-54-9

Fenebrutinib HCl

Numéro de catalogue B607436
Numéro CAS: 2128304-54-9
Poids moléculaire: 701.27
Clé InChI: UFNQEETXQCTBNF-BQAIUKQQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fenebrutinib, also known as GDC-0853, is orally available inhibitor of Bruton's tyrosine kinase (BTK) with potential antineoplastic activity. Upon administration, GDC-0853 inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways, which leads to the inhibition of the growth of malignant B-cells that overexpress BTK. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies;  it plays an important role in B-lymphocyte development, activation, signaling, proliferation and survival.

Applications De Recherche Scientifique

  • Pharmacokinetic Modeling : Fenebrutinib is a substrate and inhibitor of several enzymes and transporters like CYP3A, BCRP, and OATP1B. Physiologically-based pharmacokinetic (PBPK) modeling strategies were developed to understand its complex drug-drug interactions (DDIs) and to propose doses for untested scenarios. This modeling helped rationalize unexpected observations in drug interaction studies and facilitated the development of medication recommendations for Fenebrutinib without additional clinical DDI studies (Chen et al., 2020).

  • Systemic Lupus Erythematosus (SLE) Research : Fenebrutinib was assessed in a phase II study for its efficacy, safety, and pharmacodynamics in treating SLE. The study found that Fenebrutinib showed certain pharmacodynamic effects, although it did not meet the primary endpoint of SRI-4 for SLE treatment (Isenberg et al., 2021).

  • Rheumatoid Arthritis (RA) Research : In a study involving rheumatoid arthritis, Fenebrutinib’s population pharmacokinetics and efficacy exposure-response were analyzed. This multi-pronged approach maximized knowledge extraction from efficacy data and enabled robust interpretation from a Phase 2 clinical trial (Chan et al., 2020).

  • Pharmacokinetic Interactions with Methotrexate : A study investigated the potential pharmacokinetic interactions between Fenebrutinib and methotrexate, indicating no clinically significant interaction. This finding is crucial for its use in combination therapies (Jones et al., 2019).

  • Pharmacokinetic Modeling with Excipients : The effect of hydroxypropyl-β-cyclodextrin on Fenebrutinib absorption was studied, providing insights into the complex pharmacokinetics and the influence of pharmaceutical excipients on drug absorption (Durk et al., 2020).

  • Mechanism of Action in Cancer : Fenebrutinib acts as an inhibitor of Bruton's tyrosine kinase (BTK) and has shown potential in the treatment of malignancies overexpressing BTK, playing a role in the development, activation, signaling, proliferation, and survival of B-lymphocytes (Definitions, 2020).

Propriétés

Numéro CAS

2128304-54-9

Nom du produit

Fenebrutinib HCl

Formule moléculaire

C37H45ClN8O4

Poids moléculaire

701.27

Nom IUPAC

(S)-2-(3'-(hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4'-bipyridin]-2'-yl)-7,7-dimethyl-3,4,7,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one hydrochloride

InChI

InChI=1S/C37H44N8O4.ClH/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44;/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40);1H/t23-;/m0./s1

Clé InChI

UFNQEETXQCTBNF-BQAIUKQQSA-N

SMILES

O=C1C(N2CCN1C3=NC=CC(C(C=C4NC5=NC=C(N6[C@@H](C)CN(C7COC7)CC6)C=C5)=CN(C)C4=O)=C3CO)=CC8=C2CC(C)(C)C8.[H]Cl

Apparence

White to off-white solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

GDC-0853;  GDC 0853;  GDC0853;  RG-7845;  RG7845;  RG 7845;  Fenebrutinib HCl;  Fenebrutinib hydrochloride

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenebrutinib HCl
Reactant of Route 2
Fenebrutinib HCl
Reactant of Route 3
Fenebrutinib HCl
Reactant of Route 4
Fenebrutinib HCl
Reactant of Route 5
Fenebrutinib HCl
Reactant of Route 6
Reactant of Route 6
Fenebrutinib HCl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.